molecular formula C9H5F5O2 B13593275 1-(2,6-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethanone

1-(2,6-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethanone

Cat. No.: B13593275
M. Wt: 240.13 g/mol
InChI Key: TXMKKTWCHXPBEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,6-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethanone is a fluorinated acetophenone derivative characterized by a phenyl ring substituted with fluorine atoms at the 2- and 6-positions, a methoxy group at the 4-position, and a trifluoroacetyl group. The fluorine atoms enhance lipophilicity and metabolic stability, while the methoxy group introduces electron-donating effects, influencing reactivity and intermolecular interactions. This compound is part of a broader class of fluorinated ketones with applications in agrochemicals, pharmaceuticals, and materials science .

Properties

Molecular Formula

C9H5F5O2

Molecular Weight

240.13 g/mol

IUPAC Name

1-(2,6-difluoro-4-methoxyphenyl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C9H5F5O2/c1-16-4-2-5(10)7(6(11)3-4)8(15)9(12,13)14/h2-3H,1H3

InChI Key

TXMKKTWCHXPBEL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)F)C(=O)C(F)(F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethanone typically involves the reaction of 2,6-difluoro-4-methoxyphenylboronic acid with trifluoroacetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as palladium, to facilitate the coupling reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems is common in industrial settings to optimize production efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2,6-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethanone has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its fluorine content.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and specialty chemicals

Mechanism of Action

The mechanism of action of 1-(2,6-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets. The compound’s fluorine atoms enhance its binding affinity to certain enzymes and receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural analogs differ primarily in substituent patterns on the phenyl ring and the ketone group. Key comparisons include:

a. 1-(3',5'-Dichloro-4'-fluorophenyl)-2,2,2-trifluoroethanone
  • Substituents : Chlorine (3',5'), fluorine (4'), trifluoroacetyl.
  • Impact: Chlorine’s electron-withdrawing nature increases electrophilicity compared to fluorine.
b. 1-(2,3-Difluorophenyl)-2,2,2-trifluoroethanone (CAS 1092712-21-4)
  • Substituents : Fluorine (2,3), trifluoroacetyl.
  • Fluorine’s inductive effects dominate, increasing oxidative stability .
c. 1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)ethanone (CAS 175205-88-6)
  • Substituents : Chlorine (2,6), trifluoromethyl (4), acetyl.
  • Impact : The trifluoromethyl group provides strong electron-withdrawing effects, enhancing acidity (pKa ~1.41 predicted for analogs) and resistance to nucleophilic attack. Chlorine further amplifies these effects but introduces environmental persistence concerns .
d. 1-(4-Dimethylaminophenyl)-2,2,2-trifluoroethanone (CAS 2396-05-6)
  • Substituents: Dimethylamino (4), trifluoroacetyl.
  • Impact: The dimethylamino group is strongly electron-donating, increasing basicity (predicted pKa ~1.41) and altering solubility. This makes the compound more suitable for pH-sensitive applications, such as drug delivery .

Physical and Chemical Properties

Compound Name Molecular Weight Substituents Melting Point (°C) Boiling Point (°C) Key Properties
1-(2,6-Difluoro-4-methoxyphenyl)-2,2,2-TFEO 256.15* 2,6-F; 4-OCH₃; COCF₃ N/A N/A High lipophilicity; moderate polarity
1-(3',5'-Dichloro-4'-fluorophenyl)-2,2,2-TFEO 283.55 3',5'-Cl; 4'-F; COCF₃ N/A N/A Enhanced electrophilicity
1-(2,3-Difluorophenyl)-2,2,2-TFEO 210.12 2,3-F; COCF₃ N/A N/A Low steric hindrance
1-(2,6-Dichloro-4-(CF₃)phenyl)ethanone 257.04 2,6-Cl; 4-CF₃; COCH₃ N/A N/A High acidity; environmental persistence
1-(4-Dimethylaminophenyl)-2,2,2-TFEO 217.19 4-N(CH₃)₂; COCF₃ 72–76 265.8 (predicted) pH-sensitive solubility

*Calculated based on C₉H₅F₅O₂.

Biological Activity

1-(2,6-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethanone, with the CAS number 1505207-82-8, is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial and anticancer activities, and summarizes relevant research findings.

Chemical Structure

The molecular formula of this compound is C11H8F5OC_{11}H_{8}F_{5}O. Its structure includes a methoxy group and multiple fluorine atoms that contribute to its unique chemical reactivity and biological properties.

Anticancer Activity

The compound's potential in cancer treatment has also been explored through in vitro assays. Similar compounds have shown antiproliferative effects against various cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer) cells. The IC50 values for these activities were reported as follows:

Cell Line IC50 (µg/mL)
HeLa226
A549242.52

These findings suggest that this compound may exhibit similar anticancer properties due to its structural characteristics .

The mechanism of action for fluorinated compounds often involves interference with cellular processes such as DNA replication and protein synthesis. In silico studies have indicated that certain derivatives of fluorinated phenols can interact with key proteins involved in bacterial resistance mechanisms . This suggests that the compound may also target specific pathways in cancer cells leading to apoptosis or cell cycle arrest.

Case Studies

A notable case study involved the evaluation of a related compound's effect on MRSA strains. The study highlighted how structural modifications could enhance antimicrobial potency against resistant strains. While direct evidence for this compound is lacking, these insights provide a framework for future investigations into its efficacy against resistant pathogens .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.